molecular formula C15H14F3NO3 B6506703 N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 1428380-60-2

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6506703
CAS No.: 1428380-60-2
M. Wt: 313.27 g/mol
InChI Key: WGBLYEQPAHUUBQ-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted aromatic ring linked to a hydroxypropyl-furan moiety.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLYEQPAHUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound shares key features with several benzamide derivatives documented in the evidence:

  • Core benzamide scaffold : Common to all analogs (e.g., flutolanil , cyprofuram , and quinazolinyl-benzamides ).
  • Trifluoromethyl substitution : Enhances electronic effects and resistance to enzymatic degradation, similar to compounds in and .
  • Hydroxyalkyl-furan side chain : Unique compared to analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which uses a dimethylhydroxyethyl group. The furan ring may influence π-π stacking or metal coordination .

Physical and Spectroscopic Properties

While specific data for the target compound are absent, comparisons can be drawn:

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Flutolanil
Molecular Weight ~345 g/mol (estimated) 207.27 g/mol 323.29 g/mol
Key NMR Signals δ 7.5–8.2 (aromatic H), 3–4 (CH₂) δ 1.3 (CH₃), 4.1 (OH) δ 7.5–8.2 (aromatic H), 4.1 (OCH)
Functional Groups –CF₃, –OH, furan –CH₃, –OH, amide –CF₃, ether, amide

Key Research Findings and Gaps

Synthetic challenges : The hydroxypropyl-furan side chain may introduce steric hindrance during coupling, necessitating optimized conditions (e.g., HOBt/EDC in ).

Biological relevance: No direct data exist for the target compound, but structural parallels to flutolanil and quinazolinyl-benzamides suggest testable hypotheses for bioactivity.

Spectroscopic characterization : Expected IR peaks include O–H (~3400 cm⁻¹), C=O (~1650 cm⁻¹), and C–F (~1200 cm⁻¹), consistent with analogs in and .

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